4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.: 1250242-23-9
Cat. No.: VC2820260
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250242-23-9 |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 4-methyl-1-prop-2-ynylpyrazole |
| Standard InChI | InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3 |
| Standard InChI Key | XWUYZMLNAOVXMI-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC#C |
| Canonical SMILES | CC1=CN(N=C1)CC#C |
Introduction
Chemical Structure and Properties
4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a small heterocyclic molecule with distinct chemical and physical properties that influence its behavior in chemical reactions and biological systems.
Basic Chemical Information
The compound has the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1250242-23-9 |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 4-methyl-1-prop-2-ynylpyrazole |
| Standard InChI | InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3 |
| Standard InChIKey | XWUYZMLNAOVXMI-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC#C |
The structure features a pyrazole core with a methyl substituent at the C4 position and a propargyl group attached to the N1 position. This combination creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.
Structural Features
The 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole molecule has several key structural features that define its chemical behavior:
These structural elements collectively determine the compound's reactivity profile and biological interactions.
Synthesis Methods
Several methods have been developed for the synthesis of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole and related pyrazole derivatives, reflecting the importance of these compounds in organic chemistry research.
Classical Synthesis Approaches
The traditional approach to synthesizing 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the N-alkylation of 4-methylpyrazole with propargyl bromide. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyrazole acts as a nucleophile, displacing the bromide leaving group from propargyl bromide .
The general reaction conditions involve:
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Base treatment of 4-methylpyrazole to generate the corresponding anion
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Addition of propargyl bromide
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Heating the reaction mixture in an aprotic solvent such as DMF
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Purification through chromatography or recrystallization
This approach typically yields the desired product in moderate to good yields, depending on the specific reaction conditions employed.
Advanced Synthetic Strategies
More sophisticated approaches to pyrazole synthesis have been developed that could potentially be applied to the synthesis of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole:
Gosselin and colleagues proposed regioselective synthesis conditions for 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds. They discovered that cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents yielded better results than traditional methods using polar protic solvents like ethanol .
Another approach involves the one-pot synthesis of pyrazoles through cyclocondensation reactions. Harigae and co-workers reported a method for preparing 3,5-substituted pyrazoles with high regioselectivity by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method could potentially be modified to access 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole or its structural analogs.
Katritzky et al. described the synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles through regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines. The intermediate pyrazolines were then treated in a basic medium to yield the expected pyrazoles after removal of benzotriazole . This approach demonstrates the versatility of pyrazole chemistry and provides pathways for accessing diverse substitution patterns.
Pharmacological Activities
Pyrazole derivatives, including 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole, have been investigated for various biological activities that make them valuable leads in drug discovery.
Antimicrobial Properties
Pyrazole compounds are known for their significant antimicrobial activities. While specific data on the antimicrobial effects of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is limited in the provided search results, related pyrazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.
The presence of the propargyl group in 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole may enhance its antimicrobial potential through increased lipophilicity and membrane penetration. The terminal alkyne functionality could also potentially interact with biological targets involved in microbial cell processes.
Applications in Research and Industry
4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole has diverse applications spanning multiple fields due to its unique structure and reactivity.
Medicinal Chemistry Applications
In medicinal chemistry, 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole serves as an important building block for developing novel therapeutic agents. The compound's structure allows for further modification and optimization to improve potency, selectivity, and pharmacokinetic properties. Some potential medicinal applications include:
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Development of antimicrobial agents targeting resistant bacterial strains
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Creation of anti-inflammatory drugs with improved safety profiles
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Design of anticancer compounds targeting specific cellular pathways
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Synthesis of enzyme inhibitors for various therapeutic applications
Chemical Research Applications
Beyond medicinal chemistry, 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole has significant value in fundamental chemical research:
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As a building block for more complex heterocyclic systems
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In click chemistry applications utilizing the terminal alkyne functionality
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For studying structure-activity relationships of pyrazole-containing compounds
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As a model compound for investigating reaction mechanisms of N-alkylated pyrazoles
Coordination Chemistry
Pyrazoles are known to function as effective ligands in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis, materials science, and as metallodrugs. The nitrogen atoms in 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole can coordinate with metals to form stable complexes with unique electronic and catalytic properties.
Chemical Reactivity and Reaction Mechanisms
The chemical behavior of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is determined by its functional groups and electronic structure, allowing it to participate in various types of reactions.
Alkyne Chemistry
The terminal alkyne (propargyl) group is highly reactive and can participate in numerous transformations:
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Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form 1,2,3-triazoles
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Sonogashira coupling with aryl or vinyl halides
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Hydration to form ketones
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Hydrogenation to form alkenes or alkanes
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Cyclization reactions to form complex heterocycles
These reactions make 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole a versatile synthetic intermediate in organic synthesis.
Pyrazole Ring Modifications
The pyrazole core can undergo various transformations:
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Electrophilic substitution reactions, particularly at the C3 and C5 positions
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Metalation and subsequent functionalization
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Oxidation or reduction of the ring system
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Ring-opening reactions under specific conditions
The combination of the pyrazole core and propargyl functionality creates a molecule with multiple reactive sites that can be exploited for diverse chemical transformations.
Comparison with Related Pyrazole Derivatives
To understand the unique properties of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole, it is valuable to compare it with structurally related compounds.
Structural Analogs
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole | Contains a p-tolyl group at C4 instead of methyl | Increased lipophilicity, enhanced π-stacking potential, different electronic properties |
| 1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole | Reversed substitution pattern (methyl at N1, propargyl at C4) | Different reactivity profile, altered biological targeting |
| 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | Additional substituents (chloromethyl at C4, thiophen-3-yl at C3) | Enhanced reactivity for further derivatization, different biological activity profile |
These structural differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities. The position and nature of substituents on the pyrazole ring can dramatically alter how these molecules interact with biological targets and participate in chemical reactions.
Structure-Activity Relationships
Structure-activity relationship studies of pyrazole derivatives suggest that:
In the case of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole, the combination of the methyl group at C4 and the propargyl group at N1 creates a unique electronic environment that distinguishes it from other pyrazole derivatives.
Future Research Directions
Research on 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole and related compounds continues to evolve, with several promising directions for future investigation.
Medicinal Chemistry Explorations
Future research could focus on:
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Systematic structure-activity relationship studies to optimize biological activity
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Development of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole-based conjugates with other pharmacophores
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Investigation of specific molecular targets and binding modes
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Exploration of novel therapeutic applications beyond the currently known activities
Synthetic Methodology Development
Advancements in synthetic approaches could include:
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Development of more efficient and regioselective methods for pyrazole synthesis
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Exploration of green chemistry approaches to reduce environmental impact
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Application of flow chemistry for scalable production
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Investigation of novel catalytic systems for functionalization of the propargyl group
Materials Science Applications
The unique structure of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole suggests potential applications in materials science:
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Development of pyrazole-based polymers through alkyne polymerization
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Creation of supramolecular assemblies utilizing the coordination properties of the pyrazole ring
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Exploration of pyrazole-metal complexes as catalysts for various transformations
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Investigation of photophysical properties for potential sensing applications
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